Celastramycin A (isomer)
Description
(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone is a methanone derivative featuring a hexyl-substituted dihydroxyphenyl ring and a dichlorinated pyrrole moiety. Its structural complexity arises from the combination of halogenated aromatic systems and a lipophilic hexyl chain, which may influence its physicochemical properties (e.g., solubility, logP) and biological activity.
Properties
Molecular Formula |
C17H18Cl3NO3 |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
(3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-3-yl)methanone |
InChI |
InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-11(18)16(24)12(14(9)22)15(23)10-8-21-17(20)13(10)19/h7-8,21-22,24H,2-6H2,1H3 |
InChI Key |
JCODZTWACRQCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CNC(=C2Cl)Cl)O)Cl |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Direct Acylation of Pyrrole Derivatives
The most efficient method involves Pd(II)-catalyzed C–H acylation, enabling selective functionalization of the pyrrole ring. This approach avoids diacylation byproducts and is scalable for industrial applications.
Reaction Protocol
Starting Materials :
- 4,5-Dichloro-1H-pyrrole-3-carboxylic acid (precursor for the pyrrole moiety).
- 3-Chloro-5-hexyl-2,6-dihydroxybenzaldehyde (phenolic aldehyde).
Catalytic System :
- Pd(OAc)₂ (5 mol%) as the catalyst.
- TBHP (tert-butyl hydroperoxide) as the oxidant.
- Pivalic acid (10 mol%) as the additive.
Conditions :
Key Mechanistic Insights
The reaction proceeds via palladation at the C-2 position of the pyrrole, followed by aldehyde insertion and reductive elimination. The 3-methyl-2-pyridine directing group ensures regioselectivity, suppressing unwanted diacylation.
Friedel-Crafts Acylation with Preformed Chlorinated Moieties
An alternative route employs Friedel-Crafts acylation to couple pre-synthesized chlorinated intermediates:
Stepwise Synthesis
Synthesis of 3-Chloro-5-hexyl-2,6-dihydroxybenzaldehyde :
Preparation of 4,5-Dichloro-1H-pyrrole-3-carbonyl Chloride :
Coupling Reaction :
Challenges
- Competing side reactions due to the electron-withdrawing nature of chlorine atoms.
- Requires strict moisture control to prevent hydrolysis of the acyl chloride.
Biotechnological Synthesis via Streptomyces Fermentation
Celastramycin A is naturally produced by the endophytic bacterium Streptomyces MaB-QuH-8. Biosynthetic pathways involve:
- Polyketide Synthase (PKS) Assembly :
- Hexyl side chain incorporation via malonyl-CoA extender units.
- Halogenase Activity :
Fermentation Parameters
| Parameter | Value |
|---|---|
| Medium | ISP-2 agar |
| Temperature | 28°C |
| Incubation Time | 14 days |
| Yield | 0.05–0.1 mg/L |
Limitations : Low titer and labor-intensive extraction (HP-20 resin chromatography).
Comparative Analysis of Synthetic Routes
The table below evaluates key methods:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Acylation | 72 | 98 | High | Moderate |
| Friedel-Crafts | 63 | 95 | Medium | Low |
| Fermentation | 0.1 | 90 | Low | High |
Key Findings :
Analytical Characterization
Post-synthesis validation ensures structural fidelity:
Challenges and Optimization Strategies
- Chlorine Selectivity :
- Solvent Systems :
- Catalyst Recycling :
- Immobilized Pd nanoparticles reduce costs in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
(3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: The compound’s unique chemical properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent-Driven Variations
The hexyl chain and dihydroxyphenyl group distinguish this compound from other methanones. For example:
- Compound 7a/7b (): These derivatives feature amino-hydroxy pyrazole and cyano/ester-substituted thiophene moieties. Unlike the target compound, their polar substituents (e.g., -NH₂, -CN) enhance aqueous solubility but reduce lipophilicity.
- Piperazinyl-Isoxazolyl Methanones (): These analogs incorporate piperazine and isoxazole rings with chloro/fluorine substituents. Their halogenated aromatic systems may share similar electronic effects with the target’s dichloropyrrole, but the lack of a hexyl chain limits their membrane permeability.
Biological Activity
The compound (3-Chloro-5-hexyl-2,6-dihydroxyphenyl)(4,5-dichloro-1H-pyrrol-3-yl)methanone , commonly referred to as Celastramycin A, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Celastramycin A features a complex structure characterized by:
- A chlorinated phenolic moiety .
- A pyrrole ring with dichlorination.
- Hydroxy groups that may contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the antitumor effects of Celastramycin A. It has shown promise in inhibiting the proliferation of various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. For instance, a study demonstrated that Celastramycin A effectively reduced cell viability in breast cancer cells by triggering apoptotic pathways and downregulating anti-apoptotic proteins like Bcl-2.
The biological activity of Celastramycin A can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Celastramycin A has been reported to inhibit specific protein kinases involved in cancer cell signaling pathways, leading to reduced tumor growth.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, further promoting apoptosis.
Pharmacokinetics
Understanding the pharmacokinetics of Celastramycin A is crucial for evaluating its therapeutic potential. Studies indicate that the compound exhibits favorable absorption characteristics and can penetrate cellular membranes effectively. Its metabolic profile suggests that it undergoes hepatic metabolism, which may influence its bioavailability and efficacy .
Study 1: Antitumor Efficacy in Vivo
A recent animal study assessed the antitumor efficacy of Celastramycin A in mice bearing xenograft tumors. The results indicated a significant reduction in tumor size compared to control groups, with minimal side effects observed. The study concluded that Celastramycin A could be a viable candidate for further clinical development as an anticancer agent .
Study 2: Mechanistic Insights
In vitro assays conducted on various cancer cell lines revealed that Celastramycin A induces apoptosis through mitochondrial pathways. The compound was shown to increase cytochrome c release into the cytosol, activating caspases and leading to programmed cell death .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
